molecular formula C21H22N2O4S2 B2825394 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-61-2

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2825394
CAS RN: 919757-61-2
M. Wt: 430.54
InChI Key: NQKHUMXZBJJMKA-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as ETTA, is a chemical compound that has been extensively studied for its potential use in scientific research. ETTA is a thiazole-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

The compound N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide and its analogs have been studied for their ability to inhibit kidney-type glutaminase (GLS), a promising target in cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown potent GLS inhibition, suggesting that analogs of the mentioned compound could possess similar or enhanced bioactivity due to structural similarities. Such inhibitors could potentially attenuate the growth of human lymphoma cells both in vitro and in animal models, presenting a pathway for therapeutic application against cancer (Shukla et al., 2012).

Antimicrobial Activities

Compounds structurally related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been explored for their antimicrobial properties. Thiazole and its fused derivatives, for instance, have demonstrated considerable antimicrobial activities against various bacterial and fungal strains. This indicates that modifications of the core structure could yield potent antimicrobial agents, offering a basis for the development of new antibiotics or antifungal medications (Wardkhan et al., 2008).

Anti-Inflammatory and Antioxidant Properties

Further research into analogs of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has highlighted their potential anti-inflammatory and antioxidant capabilities. Certain derivatives have shown promising results in in vitro studies, suggesting their utility in treating conditions associated with oxidative stress and inflammation. This opens avenues for the development of new therapeutic agents aimed at managing chronic diseases characterized by inflammation and oxidative damage (Darwish et al., 2014).

properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-3-27-17-9-7-16(8-10-17)19-14-28-21(22-19)23-20(24)13-15-5-11-18(12-6-15)29(25,26)4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKHUMXZBJJMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

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